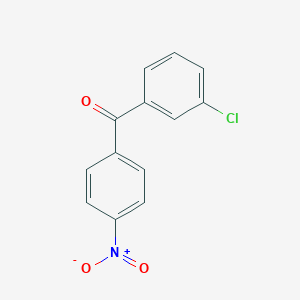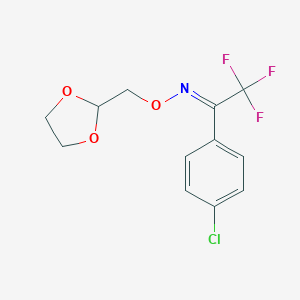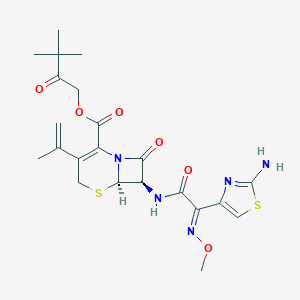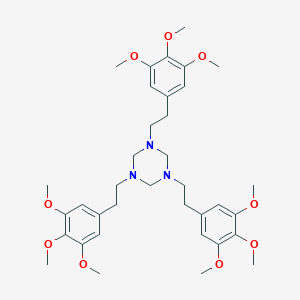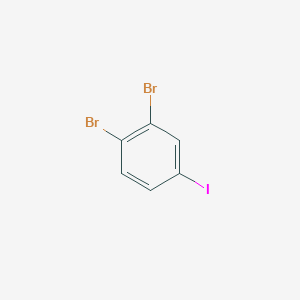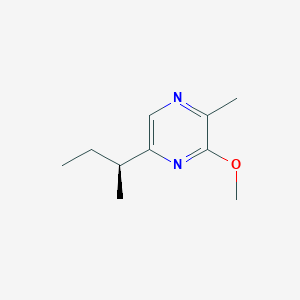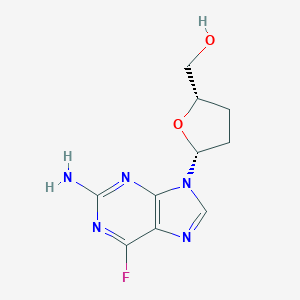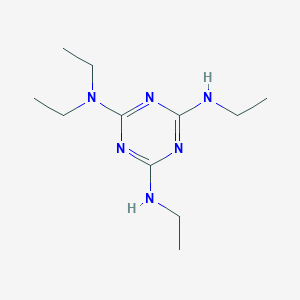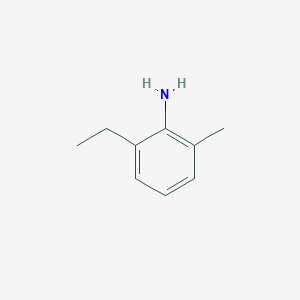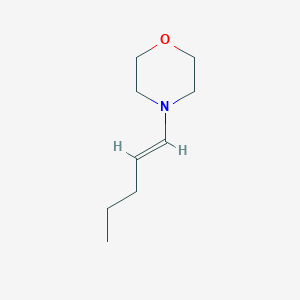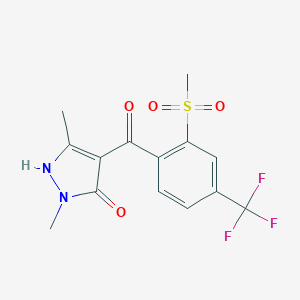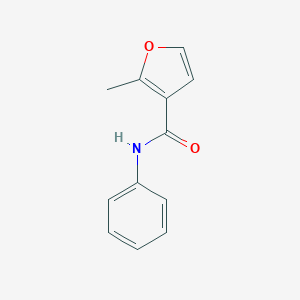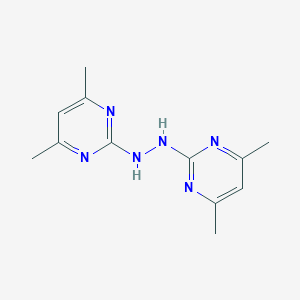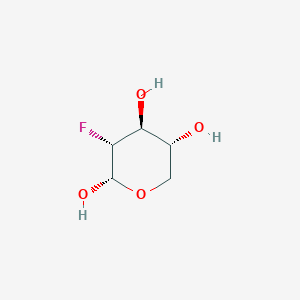
2-Deoxy-2-fluoro xylopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-fluoro xylopyranose, also known as 2-Fluoro-2-deoxy-D-xylose or 2-F-Xyl, is a synthetic sugar molecule that has gained significant attention in the field of chemical biology and medicinal chemistry. This molecule is a modified version of xylose, a natural sugar found in many plant and animal tissues. The fluorine atom on the 2-position of the xylose ring makes 2-F-Xyl a unique and useful tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-F-Xyl is based on its structural similarity to natural sugars, which allows it to interact with enzymes and other biomolecules involved in carbohydrate metabolism. The fluorine atom on the 2-position of the xylose ring alters the reactivity and selectivity of the molecule, making it a useful tool for studying the mechanism of various enzymes.
Effets Biochimiques Et Physiologiques
2-F-Xyl has been shown to have no significant toxicity or adverse effects on biological systems. It is metabolized in a similar manner to natural sugars and is excreted from the body within a few hours of administration. However, the biochemical and physiological effects of 2-F-Xyl depend on the specific biological process being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-F-Xyl in lab experiments include its unique properties, high purity, and ease of synthesis. It is also a relatively inexpensive tool compared to other synthetic molecules. However, the limitations of 2-F-Xyl include its moderate yield, limited solubility in water, and the need for specialized techniques to detect its presence in biological systems.
Orientations Futures
There are several future directions for the use of 2-F-Xyl in scientific research. One potential application is the development of new drugs that target enzymes involved in carbohydrate metabolism. Another potential direction is the use of 2-F-Xyl as a diagnostic tool for detecting glycosylation abnormalities in diseases such as cancer and diabetes. Additionally, the use of 2-F-Xyl in combination with other synthetic molecules could lead to the development of new chemical probes for studying complex biological processes.
Méthodes De Synthèse
The synthesis of 2-F-Xyl involves several steps, starting from the commercially available xylose. The first step is the protection of the hydroxyl groups on the xylose molecule, followed by the introduction of the fluorine atom using a fluorinating agent. The final step involves deprotection of the protected hydroxyl groups to yield 2-F-Xyl. The overall yield of this synthesis is moderate, but the purity of the final product is high.
Applications De Recherche Scientifique
2-F-Xyl has been used as a probe molecule to study various biological processes, including glycosylation, glycoprotein synthesis, and carbohydrate metabolism. It has also been used as a substrate for enzymes involved in the biosynthesis of glycosidic linkages. The unique properties of 2-F-Xyl make it an ideal tool for studying the role of carbohydrates in biological systems.
Propriétés
Numéro CAS |
129939-84-0 |
|---|---|
Nom du produit |
2-Deoxy-2-fluoro xylopyranose |
Formule moléculaire |
C5H9FO4 |
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1 |
Clé InChI |
YVMHSZGJGHRGOD-MBMOQRBOSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
SMILES |
C1C(C(C(C(O1)O)F)O)O |
SMILES canonique |
C1C(C(C(C(O1)O)F)O)O |
Synonymes |
alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



